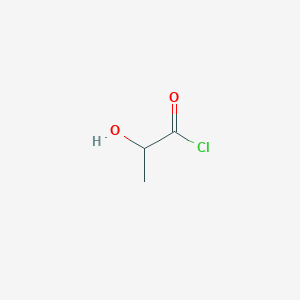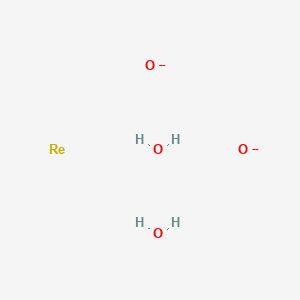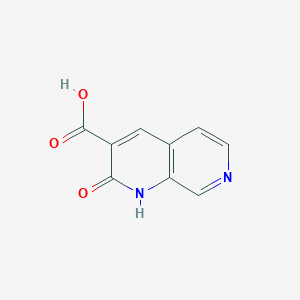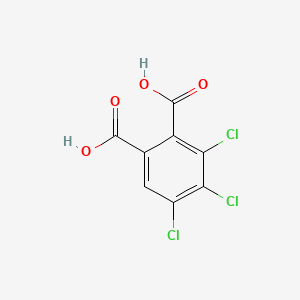
Methyl 2,6-dimethylphenylglyoxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6-dimethylphenylglyoxylate is an organic compound that belongs to the class of glyoxylates It is characterized by the presence of a glyoxylate group attached to a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,6-dimethylphenylglyoxylate typically involves the reaction of 2,6-dimethylphenylacetic acid with an oxidizing agent to form the corresponding glyoxylate. One common method involves the use of potassium permanganate as the oxidizing agent in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the glyoxylate.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a one-step reaction process. This involves the dissolution of 2,2-dimethoxy-1-phenyl butanone in an organic solvent, followed by the addition of chlorine in the presence of a free radical inhibitor. The reaction is carried out over a period of 1-16 hours, after which the product is purified through low-pressure distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,6-dimethylphenylglyoxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,6-dimethylbenzoic acid.
Reduction: Formation of 2,6-dimethylbenzyl alcohol or 2,6-dimethylbenzaldehyde.
Substitution: Formation of 2,6-dimethyl-4-nitrophenylglyoxylate or 2,6-dimethyl-4-bromophenylglyoxylate.
Scientific Research Applications
Methyl 2,6-dimethylphenylglyoxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,6-dimethylphenylglyoxylate involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Methyl 2,6-dimethylphenylglyoxylate can be compared with other glyoxylate derivatives, such as:
Methyl phenylglyoxylate: Similar structure but lacks the methyl groups on the phenyl ring.
Ethyl 2,6-dimethylphenylglyoxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
2,6-Dimethylphenylglyoxylate: Lacks the ester group, making it less reactive in certain chemical reactions.
Uniqueness: The presence of the methyl groups on the phenyl ring in this compound imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
methyl 2-(2,6-dimethylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-5-4-6-8(2)9(7)10(12)11(13)14-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFMGWLLHQFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
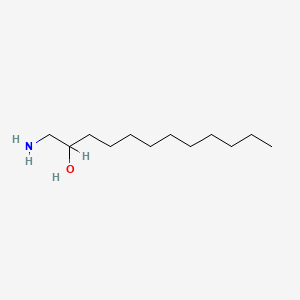

![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)


